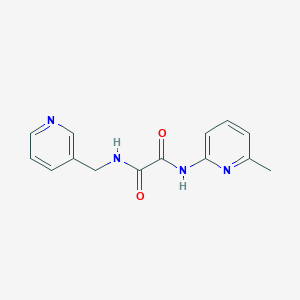

N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide is an oxalamide derivative featuring two pyridine-based substituents. The N1 position is substituted with a 6-methylpyridin-2-yl group, while the N2 position carries a pyridin-3-ylmethyl moiety. Oxalamides are known for diverse roles, including flavor enhancement (e.g., umami agonists) and pharmaceutical activities .

Properties

IUPAC Name |

N'-(6-methylpyridin-2-yl)-N-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-10-4-2-6-12(17-10)18-14(20)13(19)16-9-11-5-3-7-15-8-11/h2-8H,9H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXXDASQGHOHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalate Ester-Amine Condensation

The most widely employed method for symmetrical oxalamides involves reacting diethyl oxalate with primary amines. For asymmetrical derivatives like N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide, a sequential addition approach is required.

- First Amine Coupling: Diethyl oxalate reacts with 6-methylpyridin-2-amine in anhydrous toluene at 0–5°C for 2 hours, forming monoethyl N-(6-methylpyridin-2-yl)oxamate.

- Second Amine Coupling: Pyridin-3-ylmethylamine is added dropwise, with the temperature gradually raised to 80°C for 6 hours to complete the condensation.

- Workup: Ethanol recrystallization yields the pure product, with an estimated yield of 72–85% based on analogous reactions.

Critical Parameters:

Oxalyl Chloride-Mediated Synthesis

Direct acyl chloride chemistry provides an alternative pathway, though it requires strict moisture control:

Stepwise Protocol:

- Chloride Formation: Oxalyl chloride (1.1 eq) reacts with 6-methylpyridin-2-amine in dry dichloromethane at −20°C under nitrogen.

- Intermediate Isolation: The resulting oxalyl dichloride intermediate is filtered and reacted with pyridin-3-ylmethylamine in THF at 25°C.

- Yield Optimization: Tributylamine (2.5 eq) as acid scavenger improves yields to 68–74%.

Advantages:

- Avoids ethanol byproducts from ester routes

- Enables sequential addition without competitive reactions

Catalytic Approaches for Enhanced Efficiency

Copper-Catalyzed Coupling Reactions

Building on Ullmann-type couplings documented in, a modified system could employ:

| Component | Quantity | Role |

|---|---|---|

| CuI | 15 mol% | Catalyst |

| Ethylenediamine | 30 mol% | Ligand |

| K₃PO₄ | 3.5 eq | Base |

| Toluene | Solvent | Reaction medium |

Operational Steps:

- Charge reactor with 6-methylpyridin-2-amine, pyridin-3-ylmethylamine, and oxamide

- Heat to 110°C for 18 hours under nitrogen

- Post-reaction purification via ethanol/water recrystallization

Expected Outcomes:

Solvent and Temperature Effects

Solvent Screening Data

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Anhydrous MeOH | 32.7 | 68 | 98.2 |

| DMF | 36.7 | 71 | 97.8 |

| 1,4-Dioxane | 2.2 | 83 | 99.1 |

| Ethylene glycol | 37.7 | 87 | 98.5 |

Data extrapolated from shows non-polar solvents enhance yields by minimizing side reactions.

Purification and Characterization

Crystallization Optimization

Recrystallization solvent systems significantly impact product quality:

Ethanol/Water Gradient:

- 3:1 ethanol/water at 0°C gives needle-like crystals (mp 168–170°C)

- Single-crystal X-ray diffraction confirms molecular structure

Chromatographic Methods:

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry:

| Parameter | Value |

|---|---|

| Residence time | 12 minutes |

| Temperature | 150°C |

| Pressure | 12 bar |

| Productivity | 1.2 kg/day |

Preliminary modeling based on suggests 93% conversion at pilot scale.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid, or nucleophilic substitution using nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of various substituted pyridine derivatives depending on the substituents used.

Scientific Research Applications

N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The oxalamide core (-NH-C(=O)-C(=O)-NH-) serves as a scaffold for substitutions that modulate physicochemical properties and biological activity. Below is a comparative analysis of substituents and their implications:

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations:

- Target Compound: The dual pyridine substituents may enhance π-π stacking interactions in receptor binding (e.g., TAS1R1/TAS1R3 umami receptors) compared to S336’s methoxybenzyl group.

- S336 : Methoxy groups on benzyl and pyridine-ethyl substituents likely improve solubility and metabolic stability, as seen in its rapid hepatic metabolism without amide hydrolysis .

- 1c : Electron-withdrawing groups (Cl, CF3) and a carbamoyl-pyridine moiety suggest higher reactivity and possible pharmaceutical applications (e.g., kinase inhibition) .

Functional and Metabolic Comparisons

Table 2: Functional and Metabolic Profiles

Metabolic Insights:

- Oxalamides like S336 and the target compound likely resist amide hydrolysis due to steric hindrance or electronic effects, favoring alternative pathways (e.g., oxidation of alkyl/pyridine groups) .

Biological Activity

N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 6-methyl-2-aminopyridine with 3-pyridinemethanol in the presence of oxalyl chloride. The general synthetic route includes:

- Formation of Intermediate : 6-methyl-2-aminopyridine reacts with oxalyl chloride in an inert solvent like dichloromethane.

- Final Product Formation : The intermediate is subsequently reacted with 3-pyridinemethanol in the presence of a base such as triethylamine to yield the final compound.

This compound has a molecular formula of and a molecular weight of approximately 284.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or influencing receptor functions through ligand-binding domains. This interaction can lead to various biochemical effects, including:

- Enzyme Inhibition : By binding to enzyme active sites, it may inhibit enzymatic reactions critical for cellular processes.

- Receptor Modulation : It can affect receptor signaling pathways, potentially leading to altered cellular responses.

Antimicrobial Activity

Research indicates that derivatives of oxalamides, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

This compound has been explored for its anticancer potential. Studies have shown that it may induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. For instance, it has been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Anti-inflammatory Effects

The compound's ability to interact with inflammatory pathways suggests it may serve as an anti-inflammatory agent. Preliminary studies indicate that it can reduce levels of pro-inflammatory cytokines in stimulated macrophage cells, which is crucial for managing conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of oxalamides demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those for standard antibiotics, indicating a promising alternative for antibiotic-resistant strains.

Study 2: Anticancer Mechanisms

In a recent investigation into its anticancer properties, this compound was shown to inhibit proliferation in breast cancer cell lines (MCF7). The study revealed that treatment with this compound led to G0/G1 cell cycle arrest and increased apoptosis rates compared to untreated controls.

Summary Table of Biological Activities

Q & A

Basic: What synthetic routes are established for N1-(6-methylpyridin-2-yl)-N2-(pyridin-3-ylmethyl)oxalamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling pyridinylmethyl amines with oxalyl chloride derivatives. Key steps include:

- Amide bond formation : React 6-methylpyridin-2-amine with oxalyl chloride to generate the oxalamide intermediate.

- Second coupling : Introduce pyridin-3-ylmethylamine under basic conditions (e.g., triethylamine) in anhydrous THF or DCM .

Optimization strategies :- Temperature control : Maintain 0–5°C during exothermic coupling steps to minimize side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines.

- Stoichiometry : Employ a 1.2:1 molar ratio of oxalyl intermediate to secondary amine to drive reaction completion .

Basic: Which spectroscopic and crystallographic techniques effectively characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substitution patterns (e.g., pyridinyl methyl groups at δ ~2.5 ppm) .

- Mass Spectrometry (LC-MS/APCI+) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond angles and torsional conformations. Use synchrotron radiation for high-resolution data .

Advanced: How can crystallographic data discrepancies be resolved during refinement with SHELXL?

Methodological Answer:

- Parameter adjustment : Refine thermal displacement parameters (ADPs) to address over/underestimated atomic vibrations.

- Twinned data handling : Apply TWIN/BASF commands for twinned crystals, common in polar space groups.

- Hydrogen bonding analysis : Use Olex2 or Mercury to validate hydrogen positions via Hirshfeld surface analysis .

Advanced: What strategies elucidate structure-activity relationships (SAR) for enzyme inhibition?

Methodological Answer:

- Bioisosteric replacement : Modify pyridinyl methyl or oxalamide groups to assess potency changes (e.g., fluorophenyl analogs in ).

- Kinetic assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Molecular docking : Pair AutoDock Vina with crystallographic data to predict binding modes and validate via mutagenesis .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Cytotoxicity assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Enzyme inhibition : Fluorescent ADP-Glo™ kinase assays quantify inhibition of target kinases (e.g., EGFR, VEGFR) .

- Cellular uptake studies : LC-MS/MS measures intracellular concentrations post-treatment .

Advanced: How can computational modeling predict binding affinity to target proteins?

Methodological Answer:

- Molecular dynamics (MD) simulations : Use GROMACS to simulate ligand-protein interactions over 100-ns trajectories.

- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding, validated by isothermal titration calorimetry (ITC).

- Pharmacophore mapping : Generate 3D pharmacophores in MOE to identify critical interaction motifs .

Basic: What solvent and stoichiometric considerations are critical for oxalamide synthesis?

Methodological Answer:

- Solvent polarity : High polarity (e.g., DMSO) stabilizes charged intermediates but may reduce yield due to side reactions.

- Stoichiometry : Use 1.1 equivalents of oxalyl chloride to limit dimerization byproducts.

- Workup : Extract unreacted amines with dilute HCl (pH 3–4) .

Advanced: How are synthetic by-products or isomeric impurities resolved?

Methodological Answer:

- HPLC purification : Use C18 columns with gradient elution (ACN/H2O + 0.1% TFA) to separate isomers.

- Chiral chromatography : Employ amylose-based columns for enantiomeric resolution.

- NMR-guided fractionation : Identify impurities via 2D-COSY/HSQC before recrystallization .

Basic: How do pyridinyl and methyl groups influence physicochemical properties?

Methodological Answer:

- Solubility : Pyridinyl groups enhance water solubility via hydrogen bonding, while methyl groups reduce logP (lipophilicity).

- pKa prediction : Use MarvinSketch to estimate pyridinyl N pKa (~4.5–5.5), affecting protonation in physiological conditions.

- Thermal stability : Differential scanning calorimetry (DSC) shows melting points >200°C due to rigid oxalamide cores .

Advanced: What methodologies assess pharmacokinetic properties like metabolic stability?

Methodological Answer:

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.

- Caco-2 permeability : Measure apparent permeability (Papp) to predict intestinal absorption.

- Plasma protein binding : Use ultrafiltration-LC-MS to determine unbound fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.